Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate is a key intermediate in the synthesis of GDC-1971 (migoprotafib), a potent and selective inhibitor of SHP2. SHP2 itself is an enzyme involved in cell signaling pathways related to cell growth and survival. GDC-1971 is currently being investigated for the treatment of various cancers.
Synthesis Analysis
The synthesis of tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate involves a multi-step process starting from readily available 2-fluorobenzaldehyde:
Molecular Structure Analysis
The molecular structure of tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate is characterized by:
Chemical Reactions Analysis
While not extensively discussed in the provided abstracts, tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate likely undergoes further chemical modifications to yield the final target molecule, GDC-1971. These modifications might include:
Applications
The primary application of tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate is as a key intermediate in the synthesis of GDC-1971 (migoprotafib), a potent SHP2 inhibitor. GDC-1971 is currently being investigated as a potential treatment for various types of cancers.
Compound Description: This compound serves as a central prochiral intermediate in the synthesis of SHP2 inhibitor GDC-1971 (migoprotafib) []. It is a stable, high-quality intermediate suitable for further functionalization toward GDC-1971 [].
Relevance: This compound shares the core piperidine-1-carboxylate structure with tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate. The key structural difference lies in the presence of a benzofuran ring spiro-fused to the piperidine ring in this compound, instead of the 2,4-difluorobenzoyl and hydroxyl groups at the 4-position in the target compound [].
Compound Description: This compound is a potent inhibitor of p38 MAP kinase enzymatic activity [, ]. It exhibits potential for treating autoimmune or inflammatory diseases, as well as cell proliferative disorders [, ].
Relevance: This compound shares the 2,4-difluorobenzoyl moiety with tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate [, ]. This structural similarity suggests a potential for similar binding interactions with biological targets, despite the significant differences in the remaining molecular scaffolds.
Compound Description: This compound is an acid generated by the hydrolysis of the ester group in tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxo-pyridine-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate [].
Relevance: Similar to its ester form, this compound also shares the 2,4-difluorobenzoyl group with tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate []. This structural commonality indicates a potential for overlapping biological activity with the target compound, though likely with different potency and pharmacokinetic profiles.
4-(2-fluorobenzoyl)-4-hydroxypiperidine
Compound Description: This compound is a key intermediate in the synthesis of tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate [].
Relevance: This compound shares the 4-hydroxypiperidine core with tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate. The structural difference lies in the presence of a 2-fluorobenzoyl group in this compound compared to the 2,4-difluorobenzoyl group in the target compound. This difference highlights the importance of the fluorine substitution pattern on the benzoyl ring for the final biological activity [].
Compound Description: This compound is a key chiral intermediate in the synthesis of (Z)-5-((1-(4-chloro-2-(trifluoromethyl)benzyl)-1H-indazol-5-yl)methylene)-3-((3R,4R)-3-fluoro-1-methylpiperidin-4-yl)thiazolidine-2,4-dione, a potent and selective inhibitor of estrogen-related receptor 1 (ERR1) [].
Relevance: This compound belongs to the same chemical class as tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate, both being tert-butyl piperidine-1-carboxylate derivatives. While the substituents on the piperidine ring differ, the shared core structure suggests potential similarities in their chemical properties and reactivity [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.